1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one
CAS No.: 1256238-99-9
Cat. No.: VC4396074
Molecular Formula: C7H12N2O
Molecular Weight: 140.186
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256238-99-9 |
|---|---|
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.186 |
| IUPAC Name | 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone |
| Standard InChI | InChI=1S/C7H12N2O/c1-5(10)9-4-6-2-7(9)3-8-6/h6-8H,2-4H2,1H3/t6-,7-/m1/s1 |
| Standard InChI Key | MKYKYZQDRKWIAT-RNFRBKRXSA-N |
| SMILES | CC(=O)N1CC2CC1CN2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The compound features a bicyclo[2.2.1]heptane scaffold with two nitrogen atoms at positions 2 and 5, forming a diazabicyclic system. The (1R,4R) configuration confers chirality, critical for its interactions in asymmetric catalysis and biological systems . An acetyl group (-COCH3) is appended to the nitrogen at position 2, enhancing electrophilicity and enabling diverse derivatization .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H12N2O | PubChem |
| Molecular Weight | 140.18 g/mol | PubChem |
| IUPAC Name | 1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)ethanone | PubChem |
| InChI Key | MKYKYZQDRKWIAT-RNFRBKRXSA-N | Sigma-Aldrich |
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a puckered bicyclic ring system with nitrogen lone pairs oriented for hydrogen bonding . Nuclear magnetic resonance (NMR) studies confirm the (1R,4R) stereochemistry, with distinct coupling constants between protons on the bridgehead carbons .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step route starting from bicyclic precursors. A common method involves:
-
Epimerization: Treatment of (1S,4S)-2-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.1]heptane with hydrochloric acid to invert stereochemistry .
-
Acetylation: Reaction with acetyl chloride in the presence of a base (e.g., triethylamine) to introduce the ethanone group.
Yields typically range from 60–75%, with purity >97% achieved via recrystallization .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize heat and mass transfer, reducing reaction times by 40% compared to batch processes. Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) ensures enantiomeric excess >99% .
Chemical Reactivity and Derivatives
Oxidation and Reduction Pathways
-
Oxidation: Treatment with KMnO4 in acidic media yields 1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)acetic acid, a precursor for peptide mimetics.
-
Reduction: LiAlH4 reduces the acetyl group to a hydroxymethyl moiety, forming 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanol, a chiral alcohol intermediate .
Nucleophilic Substitution
The acetyl group undergoes substitution with amines (e.g., benzylamine) to form secondary amides, enhancing solubility for pharmacological studies .
Biological Activity and Mechanisms
Antitumor Effects
In vitro assays demonstrate potent activity against cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines:
Table 2: Antiproliferative Activity (IC50)
| Cell Line | IC50 (µg/mL) | Source |
|---|---|---|
| CaSki | 28 | BenchChem |
| MDA-MB-231 | 18 | BenchChem |
| SK-Lu-1 | 20 | BenchChem |
Mechanistic studies indicate caspase-3/7 activation, triggering apoptosis without necrosis in normal lymphocytes.
Kinase Inhibition
The compound serves as a scaffold for B-Raf and AKT inhibitors. Patent US20220144821A1 discloses derivatives with nanomolar potency against AKT, a key node in the PI3K/AKT/mTOR pathway .
Applications in Scientific Research
Asymmetric Catalysis
As a chiral ligand, it facilitates enantioselective aldol reactions with up to 92% enantiomeric excess, outperforming traditional catalysts like proline .
Pharmaceutical Intermediates
Derivatives are intermediates in CCR2 antagonists for inflammatory diseases and β-lactamase inhibitors for antibiotic resistance .
Recent Developments and Future Directions
Patent Landscape
The 2025 update to US20220144821A1 highlights novel diazabicycloheptane derivatives with improved blood-brain barrier penetration for glioblastoma therapy .
Comparative Analysis
Compared to 1,4-diazabicyclo[2.2.2]octane, this compound’s smaller ring size increases strain energy, enhancing reactivity in SN2 reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume